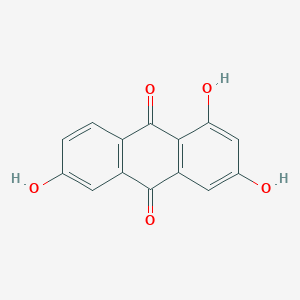![molecular formula C26H33NO7 B13143585 L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,anhydridewith2-methylpropylcarbonate](/img/structure/B13143585.png)
L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,anhydridewith2-methylpropylcarbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,anhydridewith2-methylpropylcarbonate is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a tyrosine backbone, which is modified with various functional groups, including a tert-butoxycarbonyl (Boc) protecting group and a phenylmethyl ester. These modifications enhance the compound’s stability and reactivity, making it valuable in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,anhydridewith2-methylpropylcarbonate typically involves multiple steps. One common method starts with the protection of the amino group of L-tyrosine using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) in a solvent like dioxane .
Next, the hydroxyl group of the tyrosine is protected by converting it into a phenylmethyl ester. This step involves the reaction of the Boc-protected tyrosine with benzyl bromide (C6H5CH2Br) in the presence of a base like potassium carbonate (K2CO3) in an organic solvent such as dimethylformamide (DMF) .
Finally, the anhydride formation is achieved by reacting the protected tyrosine derivative with 2-methylpropyl chloroformate (isobutyl chloroformate) in the presence of a base like triethylamine (Et3N) in an organic solvent such as dichloromethane (DCM) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,anhydridewith2-methylpropylcarbonate undergoes various chemical reactions, including:
Oxidation: The phenylmethyl ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution: The phenylmethyl ester can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylic acids.
Reduction: Free amine derivatives.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
科学研究应用
L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,anhydridewith2-methylpropylcarbonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,anhydridewith2-methylpropylcarbonate involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability to the amino group, preventing unwanted side reactions during synthesis. The phenylmethyl ester enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can undergo deprotection and hydrolysis to release the active tyrosine derivative, which can participate in various biochemical pathways .
相似化合物的比较
Similar Compounds
N-Boc-2,6-Dimethyl-L-tyrosine: Similar structure but with dimethyl substitution on the aromatic ring.
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-hydroxy-O-methyl-, methyl ester: Similar structure with a hydroxy and methyl ester group.
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-: Similar structure with a methyl group on the aromatic ring
Uniqueness
L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,anhydridewith2-methylpropylcarbonate is unique due to its combination of Boc and phenylmethyl ester protecting groups, which provide enhanced stability and reactivity. This makes it particularly valuable in synthetic chemistry and biochemical research .
属性
分子式 |
C26H33NO7 |
|---|---|
分子量 |
471.5 g/mol |
IUPAC 名称 |
2-methylpropoxycarbonyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C26H33NO7/c1-18(2)16-32-25(30)33-23(28)22(27-24(29)34-26(3,4)5)15-19-11-13-21(14-12-19)31-17-20-9-7-6-8-10-20/h6-14,18,22H,15-17H2,1-5H3,(H,27,29)/t22-/m0/s1 |
InChI 键 |
RUFWZKWWGAHLMD-QFIPXVFZSA-N |
手性 SMILES |
CC(C)COC(=O)OC(=O)[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
规范 SMILES |
CC(C)COC(=O)OC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


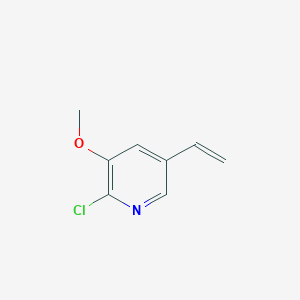
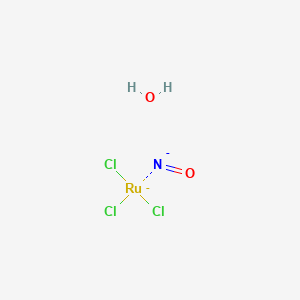
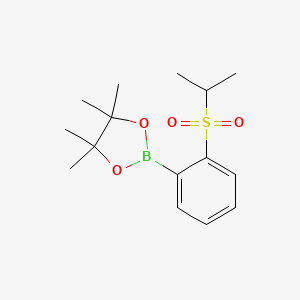

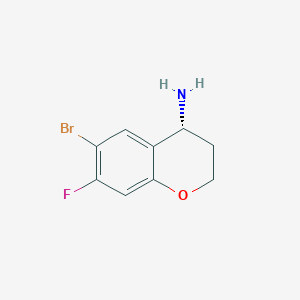
![3-Methoxy-6-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13143528.png)
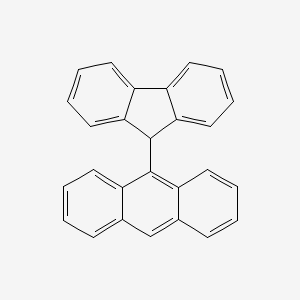
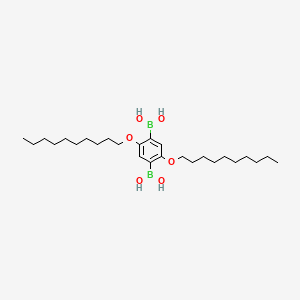
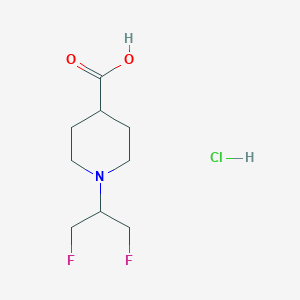

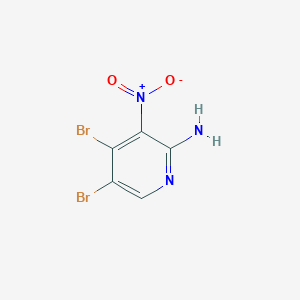
![sodium;[(2R)-2-hexadecanoyloxy-3-[hydroxy(2-sulfanylethoxy)phosphoryl]oxypropyl] hexadecanoate](/img/structure/B13143576.png)
![2-[(5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B13143583.png)
